2-Fluoro-5-(pentafluorosulfur)bromobenzene
Overview
Description
2-Fluoro-5-(pentafluorosulfur)bromobenzene is an organofluorine compound characterized by the presence of both fluorine and bromine atoms on a benzene ring, along with a pentafluorosulfur group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the direct fluorination of nitro-substituted diaryl disulfides, which can lead to the formation of pentafluorosulfanyl benzenes . The reaction conditions often involve the use of fluorinating agents under controlled temperatures and pressures to ensure the selective introduction of the pentafluorosulfur group.
Industrial Production Methods
Industrial production of 2-Fluoro-5-(pentafluorosulfur)bromobenzene may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(pentafluorosulfur)bromobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or alkoxides, often under basic conditions.
Suzuki–Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Coupling Products: Biaryl compounds are commonly formed through Suzuki–Miyaura coupling reactions.
Scientific Research Applications
2-Fluoro-5-(pentafluorosulfur)bromobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Its unique properties make it a candidate for drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Fluoro-5-(pentafluorosulfur)bromobenzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic aromatic substitution, the electron-withdrawing effects of the fluorine and pentafluorosulfur groups facilitate the displacement of the bromine atom by nucleophiles. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Fluoro-5-(pentafluorosulfur)bromobenzene is unique due to the presence of both fluorine and bromine atoms along with the pentafluorosulfur group. This combination of substituents imparts distinct electronic and steric properties, making it valuable for specific applications in synthesis and material science.
Properties
IUPAC Name |
(3-bromo-4-fluorophenyl)-pentafluoro-λ6-sulfane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF6S/c7-5-3-4(1-2-6(5)8)14(9,10,11,12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDWBMKBLBGBOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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